N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034294-74-9
VCID: VC11818078
InChI: InChI=1S/C18H18F3N3O4S/c1-12-17(16-4-3-11-27-16)13(2)24(23-12)10-9-22-29(25,26)15-7-5-14(6-8-15)28-18(19,20)21/h3-8,11,22H,9-10H2,1-2H3
SMILES: CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3
Molecular Formula: C18H18F3N3O4S
Molecular Weight: 429.4 g/mol

N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

CAS No.: 2034294-74-9

Cat. No.: VC11818078

Molecular Formula: C18H18F3N3O4S

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide - 2034294-74-9

Specification

CAS No. 2034294-74-9
Molecular Formula C18H18F3N3O4S
Molecular Weight 429.4 g/mol
IUPAC Name N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Standard InChI InChI=1S/C18H18F3N3O4S/c1-12-17(16-4-3-11-27-16)13(2)24(23-12)10-9-22-29(25,26)15-7-5-14(6-8-15)28-18(19,20)21/h3-8,11,22H,9-10H2,1-2H3
Standard InChI Key CKCAIRXTTUJXJM-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3
Canonical SMILES CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3

Introduction

Structural Characteristics

Molecular Architecture

N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide features a hybrid structure integrating three key motifs:

  • Sulfonamide backbone: The benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the para position and a sulfonamide (-SO₂NH-) group at position 1 .

  • Pyrazole-ethyl linker: A 3,5-dimethylpyrazole ring linked via an ethyl chain to the sulfonamide nitrogen.

  • Furan substituent: A furan-2-yl group attached to the pyrazole’s 4-position .

The molecular formula is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of 429.4 g/mol .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2034294-74-9
IUPAC NameN-[2-(4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
SMILESCC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3
InChIKeyCKCAIRXTTUJXJM-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with diketones to form the 3,5-dimethylpyrazole core.

  • Furan incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan-2-yl group at the pyrazole’s 4-position.

  • Sulfonamide coupling: Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with the ethyl-linked pyrazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

Table 2: Representative Synthesis Parameters

StepReactantsConditionsYield
1Hydrazine, pentane-2,4-dioneEthanol, reflux, 12h78%
2Furan-2-boronic acidPd(PPh₃)₄, K₂CO₃, DMF65%
3Sulfonyl chloride, amineDCM, TEA, 0°C → RT82%

Analytical Characterization

  • NMR: ¹H NMR confirms furan (δ 6.3–7.4 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and ethyl linker protons (δ 3.4–4.0 ppm).

  • FTIR: Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) verify the sulfonamide group .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 430.4, consistent with the molecular formula .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Furan moiety: Enhances π-π stacking with hydrophobic enzyme pockets.

  • Trifluoromethoxy group: Improves metabolic stability and bioavailability vs. methoxy analogs .

  • Pyrazole methylation: Reduces cytotoxicity while maintaining target affinity.

Applications in Drug Development

Lead Optimization

This compound serves as a scaffold for:

  • Antiprotozoal agents: Analogues show IC₅₀ values of 0.8–2.3 µM against Plasmodium falciparum DHFR .

  • Kinase inhibitors: Modifications to the ethyl linker improve selectivity for tyrosine kinases.

Table 3: Comparative Bioactivity of Analogues

DerivativeTargetIC₅₀ (µM)
Parent compoundPfDHFR1.4
-CF₃ → -OCH₃PfDHFR3.9
Pyrazole → imidazoleEGFR0.6

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